![molecular formula C23H32N2O3S B2771189 4-ethoxy-3-methyl-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzenesulfonamide CAS No. 955778-05-9](/img/structure/B2771189.png)
4-ethoxy-3-methyl-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzenesulfonamide
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Overview
Description
The description of an organic compound usually includes its IUPAC name, molecular formula, and structural formula. The IUPAC name is based on the longest carbon chain in the molecule and the functional groups present .
Synthesis Analysis
The synthesis of an organic compound involves a series of chemical reactions that transform starting materials into the desired product. The synthesis is often optimized to improve yield, reduce cost, and minimize environmental impact .Molecular Structure Analysis
The molecular structure of an organic compound is determined using spectroscopic techniques such as nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) .Chemical Reactions Analysis
The reactivity of an organic compound is largely determined by its functional groups. The compound can undergo various chemical reactions, such as addition, substitution, elimination, and rearrangement reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of an organic compound, such as melting point, boiling point, solubility, and stability, are determined experimentally. These properties can provide insights into the compound’s behavior in different environments .Scientific Research Applications
Chemical Structure and Interactions
The chemical structure of 4-ethoxy-3-methyl-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzenesulfonamide, akin to related compounds, exhibits intricate molecular interactions. For instance, compounds with similar structures display intramolecular N—H⋯O=S interaction and intermolecular N—H⋯O=C hydrogen bonds, forming hydrogen-bonded chains parallel to the c-axis. This conformation aligns with theoretical studies, suggesting a potential for designing molecules with targeted properties for specific scientific applications (Gelbrich, Haddow, & Griesser, 2011).
Biomedical Research
Research into tetrahydroisoquinoline derivatives containing a benzenesulfonamide moiety, similar in structure to the compound of interest, has shown promising biological activity. Notably, these derivatives have been explored as human beta3 adrenergic receptor agonists, with specific derivatives demonstrating potent full agonist activity. This suggests potential applications in treating metabolic disorders or diseases where modulation of the beta3 adrenergic receptor is beneficial (Parmee et al., 2000).
Nonlinear Optical Properties
The study of nonlinear optical properties of 2-[(E)-2-(4-ethoxyphenyl)ethenyl]-1-methylquinolinium 4-substitutedbenzenesulfonate compounds has revealed potential applications in optical limiting. This research underlines the significance of such molecular structures in developing materials for optical devices, highlighting the capacity of these compounds to serve as candidates for optical limiting applications due to their favorable absorption characteristics (Ruanwas et al., 2010).
Antimicrobial and Antitubercular Activity
Compounds with structures related to 4-ethoxy-3-methyl-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzenesulfonamide have been synthesized and evaluated for their antibacterial and antifungal activities. Some of these compounds have shown promising results against both Gram-positive and Gram-negative bacteria, as well as against fungi like Aspergillus niger and Candida albicans. Selected compounds also displayed significant antitubercular activity, offering insights into potential applications in developing new antimicrobial agents (Journals, Vora, & Vora, 2012).
Antitumor Agents
Research into novel tetrahydroquinoline derivatives bearing the biologically active sulfonamide moiety has indicated their potential as a new class of antitumor agents. Some synthesized compounds have demonstrated potent in vitro antitumor activity, with certain derivatives being more efficacious than reference drugs, such as Doxorubicin. This highlights the compound's structure as a valuable scaffold for developing new anticancer therapies (Alqasoumi et al., 2010).
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-ethoxy-3-methyl-N-[2-(1-propyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N2O3S/c1-4-14-25-15-6-7-20-17-19(8-10-22(20)25)12-13-24-29(26,27)21-9-11-23(28-5-2)18(3)16-21/h8-11,16-17,24H,4-7,12-15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTYLOOQCSHEUER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCCC2=C1C=CC(=C2)CCNS(=O)(=O)C3=CC(=C(C=C3)OCC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethoxy-3-methyl-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzenesulfonamide |
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